3-(Benzyloxy)-2,6-difluorobenzoic acid
Overview
Description
“3-(Benzyloxy)-2,6-difluorobenzoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “3-Benzyloxyphenylboronic acid”, which has a molecular formula of C13H13BO3 and an average mass of 228.051 Da2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(Benzyloxy)-2,6-difluorobenzoic acid”. However, boronic acids, which are structurally similar, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction3.Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-2,6-difluorobenzoic acid” is not readily available. However, “3-Benzyloxyphenylboronic acid” has a molecular formula of C13H13BO3, an average mass of 228.051 Da, and a mono-isotopic mass of 228.095779 Da2.Chemical Reactions Analysis
Specific chemical reactions involving “3-(Benzyloxy)-2,6-difluorobenzoic acid” are not readily available. However, boronic acids, which are structurally similar, are often used in Suzuki–Miyaura coupling3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)-2,6-difluorobenzoic acid” are not readily available. However, “3-Benzyloxyphenylboronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.2±47.0 °C at 760 mmHg, and a flash point of 212.7±29.3 °C2.Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The organoboron reagent is prepared and then used in the SM coupling conditions . The reaction conditions are mild and functional group tolerant .
- Results or Outcomes : The SM coupling reaction results in the formation of new carbon-carbon bonds .
Synthesis of Chromane Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in the synthesis of chromane derivatives, which are being studied as inhibitors of the salicylate synthase from M. tuberculosis .
- Methods of Application : The compound undergoes a cyclization reaction to form a new, unexpected compound .
- Results or Outcomes : The new compound was isolated and its molecular structure was elucidated using various analytical techniques .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Sciences
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound as a pharmaceutical intermediate are not specified in the source .
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are used for PET imaging agents .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents are not specified in the source .
Synthesis of Substituted Isoindolines
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Methods of Application : The compound undergoes a palladium-catalyzed cascade reaction to form substituted isoindolines .
- Results or Outcomes : The new compound was isolated and its molecular structure was elucidated using various analytical techniques .
Ruthenium-catalyzed Hydrogenation
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in ruthenium-catalyzed hydrogenation .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in ruthenium-catalyzed hydrogenation are not specified in the source .
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are used for PET imaging agents .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents are not specified in the source .
Synthesis of Substituted Isoindolines
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Methods of Application : The compound undergoes a palladium-catalyzed cascade reaction to form substituted isoindolines .
- Results or Outcomes : The new compound was isolated and its molecular structure was elucidated using various analytical techniques .
Ruthenium-catalyzed Hydrogenation
- Scientific Field : Organic Chemistry
- Application Summary : “3-(Benzyloxy)-2,6-difluorobenzoic acid” is used in ruthenium-catalyzed hydrogenation .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in ruthenium-catalyzed hydrogenation are not specified in the source .
Safety And Hazards
The safety and hazards of “3-(Benzyloxy)-2,6-difluorobenzoic acid” are not readily available. However, Phenylboronic acid, a related compound, is harmful if swallowed and causes skin irritation and serious eye damage5.
Future Directions
There is limited information available on the future directions of “3-(Benzyloxy)-2,6-difluorobenzoic acid”. However, modification of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid are one of the effective directions to design a better version of carboplatin6.
Please note that the information provided is based on the closest available compounds due to the limited information on “3-(Benzyloxy)-2,6-difluorobenzoic acid”. For more accurate information, further research and experimentation would be necessary.
properties
IUPAC Name |
2,6-difluoro-3-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLROWGOGJMTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2,6-difluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.